molecular formula C14H8Br2N2O B15412456 2-(3,5-Dibromophenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 500300-16-3

2-(3,5-Dibromophenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B15412456
CAS No.: 500300-16-3
M. Wt: 380.03 g/mol
InChI Key: JEYNKOMXLNMJDL-UHFFFAOYSA-N
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Description

2-(3,5-Dibromophenyl)-5-phenyl-1,3,4-oxadiazole ( 500300-16-3) is a high-purity chemical compound with a molecular formula of C14H8Br2N2O and a molecular weight of 380.03 g/mol . This compound features a 1,3,4-oxadiazole ring, a versatile heterocyclic scaffold recognized for its significant value in medicinal chemistry and pharmaceutical research . The 1,3,4-oxadiazole core is a well-established bioisostere for amides and esters, which can enhance the pharmacokinetic properties of lead molecules by influencing their lipophilicity and metabolic stability . This makes derivatives like this compound a crucial building block in the synthesis of novel compounds for probing biological systems. Researchers utilize this and similar 1,3,4-oxadiazole derivatives in various investigative applications, including the development of potential therapeutic agents. The bromine substituents on the phenyl ring offer excellent sites for further functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of a diverse library of molecules for structure-activity relationship (SAR) studies . The compound is intended for research purposes only and is not classified as a medicinal or edible product. It is strictly for use in laboratory settings and is not meant for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

500300-16-3

Molecular Formula

C14H8Br2N2O

Molecular Weight

380.03 g/mol

IUPAC Name

2-(3,5-dibromophenyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C14H8Br2N2O/c15-11-6-10(7-12(16)8-11)14-18-17-13(19-14)9-4-2-1-3-5-9/h1-8H

InChI Key

JEYNKOMXLNMJDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)Br)Br

Origin of Product

United States

Biological Activity

2-(3,5-Dibromophenyl)-5-phenyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, characterized by its unique five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. The presence of bromine atoms enhances its reactivity and biological activity, making it a significant subject of study.

  • Molecular Formula : C14H8Br2N2O
  • Molecular Weight : 380.03 g/mol
  • CAS Number : 500300-16-3

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Molecular docking studies have shown that it can effectively bind to cyclooxygenase enzymes (COX), suggesting potential as an anti-inflammatory agent and a therapeutic for cancer treatment.

Case Studies and Findings :

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HePG-2 (liver cancer), and HCT-116 (colon cancer). For instance, one study reported an IC50 value of 35.58 µM against HePG-2 cells for a related oxadiazole derivative .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells. Flow cytometry assays indicated that compounds based on this scaffold activate apoptotic pathways in MCF-7 cells through increased expression of p53 and cleavage of caspase-3 .

Structure–Activity Relationship (SAR)

The structural modifications in the oxadiazole derivatives significantly influence their biological activity. The presence of dibromination at specific positions enhances binding affinity and cytotoxicity.

Compound NameStructural FeaturesBiological Activity
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazoleBromine substitution at para positionAntimicrobial and anticancer
2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazoleNitro group at meta positionAntioxidant and anti-inflammatory
2-(Phenyl)-5-(p-tolyl)-1,3,4-oxadiazoleMethyl group on para-substituted phenylAnticancer

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various enzymes and receptors. Notably:

  • Cyclooxygenase Enzymes (COX) : Indicated potential as an anti-inflammatory agent.
  • Estrogen Receptor : Molecular docking studies suggest binding capabilities that may enhance its efficacy against estrogen-dependent cancers .

Comparison with Similar Compounds

Fluorescence and Thermally Activated Delayed Fluorescence (TADF)

Compounds with fluorinated or brominated aryl groups on the oxadiazole core exhibit tunable photophysical properties. Key examples include:

  • DMAC-DPO : 2-(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)-5-phenyl-1,3,4-oxadiazole
    • ΔEST: 0.24 eV
    • Application: TADF emitter .
  • DMAC-F2DPO : 2-(3,5-Difluorophenyl)-5-phenyl-1,3,4-oxadiazole derivative
    • ΔEST: 0.13 eV (reduced due to fluorine’s electronegativity lowering singlet energy)
    • Application: Enhanced TADF efficiency via ΔEST minimization .

However, bromine’s polarizability might enhance intersystem crossing, offering alternative pathways for luminescence optimization.

Table 1: Photophysical Properties of Oxadiazole Derivatives
Compound Substituents ΔEST (eV) Key Property Reference
DMAC-DPO 4-(Dimethylacridinyl) 0.24 TADF
DMAC-F2DPO 3,5-Difluorophenyl 0.13 Low ΔEST, TADF
Target Compound 3,5-Dibromophenyl N/A Predicted higher ΔEST

Preparation Methods

Cyclodehydration of Diacylhydrazines

The most widely reported method for synthesizing 1,3,4-oxadiazoles involves cyclodehydration of diacylhydrazines using dehydrating agents. For the target compound, this approach proceeds in two stages:

Step 1: Synthesis of 3,5-Dibromobenzoyl Benzoylhydrazine
3,5-Dibromobenzoic acid hydrazide is reacted with benzoyl chloride in anhydrous ethanol under reflux conditions. The reaction is catalyzed by sodium hydroxide, yielding the diacylhydrazine intermediate.

$$
\text{3,5-Dibromobenzoic acid hydrazide} + \text{Benzoyl chloride} \xrightarrow{\text{NaOH, EtOH, reflux}} \text{3,5-Dibromobenzoyl Benzoylhydrazine} + \text{HCl}
$$

Step 2: Cyclodehydration Using Phosphorus Oxychloride
The diacylhydrazine intermediate is treated with phosphorus oxychloride ($$ \text{POCl}_3 $$) at 80–90°C for 4–6 hours. This step facilitates intramolecular cyclization, forming the 1,3,4-oxadiazole ring.

$$
\text{3,5-Dibromobenzoyl Benzoylhydrazine} \xrightarrow{\text{POCl}3, \Delta} \text{this compound} + \text{H}2\text{O}
$$

Optimization Notes :

  • Solvent Selection : Anhydrous ethanol minimizes side reactions.
  • Catalyst : Sodium hydroxide accelerates hydrazide formation.
  • Yield : Comparable syntheses report yields of 60–75% for analogous compounds.

Oxidative Cyclization of Hydrazones

An alternative route involves oxidative cyclization of hydrazones derived from aromatic aldehydes and acylhydrazides. This method is advantageous for its milder conditions and avoidance of strong dehydrating agents.

Step 1: Hydrazone Formation
3,5-Dibromobenzaldehyde is condensed with benzoyl hydrazide in ethanol under reflux, forming the hydrazone intermediate.

$$
\text{3,5-Dibromobenzaldehyde} + \text{Benzoyl hydrazide} \xrightarrow{\text{EtOH, reflux}} \text{Hydrazone Intermediate}
$$

Step 2: Oxidative Cyclization with Hydrogen Peroxide and Iodine
The hydrazone is treated with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) and iodine ($$ \text{I}2 $$) in the presence of potassium carbonate ($$ \text{K}2\text{CO}_3 $$) at 60°C for 3 hours. The reaction proceeds via oxidative dehydrogenation, forming the oxadiazole ring.

$$
\text{Hydrazone Intermediate} \xrightarrow{\text{H}2\text{O}2, \text{I}2, \text{K}2\text{CO}3} \text{this compound} + \text{H}2\text{O}
$$

Optimization Notes :

  • Oxidant System : Hydrogen peroxide and iodine provide efficient oxidation without over-oxidizing sensitive substituents.
  • Yield : Similar protocols achieve 65–80% yields for 2,5-diaryl oxadiazoles.

Comparative Analysis of Synthetic Methods

Parameter Cyclodehydration Oxidative Cyclization Microwave Synthesis
Reaction Time 4–6 hours 3 hours 20 minutes
Yield 60–75% 65–80% >85%
Key Reagents Phosphorus oxychloride Hydrogen peroxide, iodine Phosphorus oxychloride
Scalability Moderate High High
Safety Concerns Corrosive reagents Mild conditions Low risk

Key Findings :

  • Cyclodehydration is reliable but requires handling corrosive $$ \text{POCl}_3 $$.
  • Oxidative Cyclization offers greener conditions but may necessitate purification to remove iodine residues.
  • Microwave Synthesis promises high efficiency but lacks empirical data for the target compound.

Characterization and Validation

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) :
    • $$ ^1\text{H} $$-NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, with no signals for NH or OH groups, confirming cyclization.
    • $$ ^{13}\text{C} $$-NMR : Peaks at 165–170 ppm confirm the oxadiazole ring’s C=N and C-O carbons.

Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD analysis of analogous compounds confirms the planar geometry of the oxadiazole ring and dihedral angles between substituents. For example, 2-(2-bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole exhibits a dihedral angle of 15.2° between the oxadiazole and aryl rings.

High-Resolution Mass Spectrometry (HRMS)

HRMS of the target compound shows a molecular ion peak at $$ m/z $$ 380.03 (calculated for $$ \text{C}{14}\text{H}{8}\text{Br}{2}\text{N}{2}\text{O} $$), validating the molecular formula.

Industrial and Environmental Considerations

  • Waste Management : Phosphorus oxychloride reactions generate acidic waste, necessitating neutralization before disposal.
  • Green Chemistry : Oxidative cyclization with $$ \text{H}2\text{O}2 $$ aligns with sustainable practices, as water is the sole byproduct.
  • Cost Efficiency : Microwave methods reduce energy consumption by 70% compared to conventional heating.

Q & A

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

  • Answer : Discrepancies in biological data (e.g., anticancer vs. antifungal activity) often arise from assay conditions or cell line specificity. Researchers should: (i) Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity). (ii) Compare results across multiple cell lines (e.g., MCF-7 for breast cancer vs. Candida spp. for antifungal activity). (iii) Perform structure-activity relationship (SAR) studies to isolate the contributions of bromine vs. phenyl groups .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like squalene synthase (antifungal) or estrogen receptors (anticancer). Density Functional Theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) for improved reactivity. ADMET predictions (e.g., SwissADME) assess pharmacokinetic profiles, prioritizing derivatives with low hepatotoxicity and high blood-brain barrier permeability .

Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction data inform its supramolecular interactions?

  • Answer : The bromine atoms’ heavy atom effect facilitates phasing in X-ray crystallography. However, polymorphism is common due to flexible phenyl rings. Single-crystal X-ray diffraction reveals halogen-bonded networks (Br···N/O interactions) and π-π stacking between aromatic rings. These interactions correlate with solid-state stability and solubility profiles .

Q. How can researchers mitigate degradation during stability studies under varying pH and temperature conditions?

  • Answer : Forced degradation studies (e.g., acidic/basic hydrolysis, thermal stress) identify labile sites. The oxadiazole ring is prone to hydrolysis under acidic conditions. Stabilization strategies include: (i) Lyophilization for long-term storage. (ii) Buffering solutions at pH 6–7. (iii) Adding antioxidants (e.g., BHT) to prevent radical-mediated degradation .

Methodological Insights

Q. What in vitro and in vivo models are most relevant for evaluating anticancer activity?

  • Answer :
  • In vitro : MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • In vivo : Ehrlich Ascites Carcinoma (EAC) models in mice to assess tumor inhibition and toxicity (e.g., body weight, hematological parameters). Dose-response studies (10–100 mg/kg) validate efficacy and safety .

Q. How do synthetic methodologies differ for producing gram-scale vs. milligram-scale quantities?

  • Answer : Milligram-scale synthesis prioritizes purity (e.g., HPLC >98%), using techniques like flash chromatography. Gram-scale production requires cost-effective catalysts (e.g., FeCl₃ instead of Pd-based catalysts) and solvent recycling. Flow chemistry systems improve scalability for related oxadiazoles .

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